2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
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Overview
Description
2-{[5-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and phenylethyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-{[5-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE can be achieved through a multicomponent reaction involving hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones. The reaction is typically carried out in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild reaction conditions, atom economy, and shorter reaction times.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, malononitrile, and β-diketones . The major products formed from these reactions are diversely substituted pyrazolopyrimidines, which have shown significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes essential for the survival of cancer cells . The presence of the trifluoromethyl group enhances its binding affinity to the target enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidines, such as 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their biological activities. The unique combination of trifluoromethyl and phenylethyl groups in 2-{[5-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE contributes to its distinct properties and potential as a therapeutic agent.
Properties
Molecular Formula |
C18H21F3N6OS |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C18H21F3N6OS/c1-10-8-14(18(19,20)21)27-15(23-10)13(9-22-27)16(28)25-26-17(29)24-11(2)12-6-4-3-5-7-12/h3-7,9-11,14,23H,8H2,1-2H3,(H,25,28)(H2,24,26,29) |
InChI Key |
FKCZRLURLZKOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)NNC(=S)NC(C)C3=CC=CC=C3)N1)C(F)(F)F |
Origin of Product |
United States |
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